Imidazo[1,2-a]pyrimidin-3-ol
Description
Significance of Imidazo[1,2-a]pyrimidine (B1208166) Scaffolds in Modern Organic and Medicinal Chemistry
The imidazo[1,2-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. rsc.orgnih.gov Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. beilstein-journals.orgmdpi.com The structural similarity of the imidazo[1,2-a]pyrimidine nucleus to purines allows these compounds to interact with a variety of biological targets, such as enzymes and receptors, often with high affinity and selectivity. beilstein-journals.org
The versatility of the imidazo[1,2-a]pyrimidine scaffold is further highlighted by its presence in commercially available drugs. For instance, compounds like divaplon, fasiplon, and taniplon, which are known for their anxiolytic and anticonvulsant effects, are based on this core structure. beilstein-journals.orgmdpi.com This clinical relevance has spurred extensive research into the synthesis and biological evaluation of novel imidazo[1,2-a]pyrimidine derivatives. dergipark.org.tr The ability to readily introduce a wide range of substituents at various positions of the bicyclic ring system allows for the fine-tuning of their physicochemical and pharmacological properties. rsc.orgdergipark.org.tr This has led to the discovery of potent and selective modulators of various biological targets, including GABAA receptors and various kinases. dergipark.org.trresearchgate.net
The following table provides a summary of the diverse biological activities associated with the imidazo[1,2-a]pyrimidine scaffold:
| Biological Activity | Reference |
| Antimicrobial | mdpi.com |
| Anti-inflammatory | dergipark.org.tr |
| Anticancer | mdpi.com |
| Antiviral | mdpi.com |
| Anticonvulsant | beilstein-journals.org |
| Anxiolytic | beilstein-journals.org |
| GABAA Receptor Ligands | researchgate.net |
| Kinase Inhibitors | dergipark.org.tr |
| Antitubercular | mdpi.com |
Historical Context and Evolution of Research on Imidazo[1,2-a]pyrimidin-3-ol Analogues
The synthesis of imidazo[1,2-a]pyrimidines dates back to the work of Chichibabin, who developed a now-classic method involving the condensation of 2-aminopyrimidine (B69317) with α-haloketones. beilstein-journals.org This foundational reaction has been a cornerstone in the synthesis of this class of compounds for many years. Early research primarily focused on the fundamental synthesis and characterization of the core scaffold and its simple derivatives.
Over the past few decades, research on imidazo[1,2-a]pyrimidines has evolved significantly, driven by the discovery of their diverse biological activities. nih.gov The focus has shifted from simple synthetic explorations to the rational design and synthesis of complex, highly functionalized analogues with specific biological targets in mind. rsc.orgnih.gov This evolution has been facilitated by the development of modern synthetic methodologies, including multicomponent reactions, microwave-assisted synthesis, and the use of various catalytic systems. rsc.orgmdpi.comsioc-journal.cn These advanced techniques have not only improved the efficiency and sustainability of the synthetic processes but have also expanded the accessible chemical space of imidazo[1,2-a]pyrimidine derivatives. dergipark.org.trsioc-journal.cn
Specifically, the introduction of a hydroxyl group at the 3-position, yielding this compound, represents a more recent area of investigation. This functionalization introduces a key hydrogen bond donor and acceptor, which can significantly influence the molecule's interaction with biological targets. evitachem.com Research into 3-substituted imidazo[1,2-a]pyridines, a closely related scaffold, has shown that modifications at this position can lead to potent biological activities, such as antiulcer properties. nih.gov This has provided a strong rationale for exploring the therapeutic potential of this compound and its analogues.
Scope, Objectives, and Research Trajectories for this compound Studies
Current and future research on this compound is directed towards several key objectives. A primary goal is the development of efficient and versatile synthetic routes to access a wide range of derivatives. rsc.org This includes the exploration of novel catalytic systems and green chemistry approaches to make the synthesis more environmentally friendly. sioc-journal.cn
A significant research trajectory involves the exploration of the pharmacological potential of this compound and its derivatives. Given the broad bioactivity of the parent scaffold, there is considerable interest in evaluating these compounds for various therapeutic applications, including as antimicrobial and anticancer agents. mdpi.comevitachem.com The hydroxyl group at the 3-position provides a handle for further chemical modifications, allowing for the synthesis of libraries of compounds for high-throughput screening.
Another important area of research is the investigation of the structure-activity relationships (SAR) of these compounds. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for potent and selective activity. nih.gov This information is crucial for the rational design of new and improved therapeutic agents.
The following table outlines key research directions for this compound studies:
| Research Trajectory | Key Objectives |
| Synthetic Methodology Development | - Develop efficient and green synthetic routes.- Explore novel catalysts and reaction conditions. |
| Pharmacological Evaluation | - Screen for antimicrobial, anticancer, and other activities.- Identify novel biological targets. |
| Structure-Activity Relationship (SAR) Studies | - Systematically modify the chemical structure.- Correlate structural changes with biological activity. |
| Lead Optimization | - Enhance potency, selectivity, and pharmacokinetic properties.- Design and synthesize optimized drug candidates. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-4-8-6-7-2-1-3-9(5)6/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXANTZPPUZAQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666157 | |
| Record name | Imidazo[1,2-a]pyrimidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150359-30-1 | |
| Record name | Imidazo[1,2-a]pyrimidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 a Pyrimidin 3 Ol and Its Analogues
Classical and Established Cyclocondensation Approaches
Cyclocondensation reactions are foundational in heterocyclic chemistry and represent the most traditional and widely used methods for synthesizing the imidazo[1,2-a]pyrimidine (B1208166) ring system. These methods typically involve the reaction of a 2-aminopyrimidine (B69317) derivative with a suitable bifunctional electrophile.
One of the most established methods for the synthesis of imidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidines with α-halocarbonyl compounds, such as α-haloketones. nih.govbio-conferences.org This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
The versatility of this method allows for the synthesis of a wide variety of substituted imidazo[1,2-a]pyrimidines by simply changing the substituents on the 2-aminopyrimidine and the α-haloketone. documentsdelivered.com Various catalysts and conditions have been employed to optimize this reaction, including the use of neutral alumina (B75360) at ambient temperature, which provides a straightforward and efficient pathway. bio-conferences.org Solvent-free approaches have also been developed, reacting α-bromo/chloroketones with 2-aminopyridines at moderate temperatures (e.g., 60°C) without the need for a catalyst. bio-conferences.org
| 2-Aminopyrimidine Derivative | α-Halocarbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyrimidine | Bromoacetaldehyde | 150-200 °C, Sealed tube | Imidazo[1,2-a]pyrimidine | Modest | bio-conferences.org |
| 2-Aminopyridines | α-Bromo/chloroketones | 60 °C, Solvent-free, Catalyst-free | Substituted Imidazo[1,2-a]pyridines | Not specified | bio-conferences.org |
| 2-Aminopyrimidine | α-Haloketones | Neutral Alumina, Room Temperature | Substituted Imidazo[1,2-a]pyrimidines | Not specified | bio-conferences.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient construction of complex molecular scaffolds like imidazo[1,2-a]pyrimidines. rsc.orgresearchgate.net These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials. researchgate.netmdpi.com
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR for synthesizing 3-aminoimidazo-fused heterocycles. nih.govbeilstein-journals.org This reaction involves the condensation of an amidine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. nih.govbeilstein-journals.org The reaction is typically catalyzed by a Brønsted or Lewis acid, such as scandium triflate or iodine. nih.govnih.gov
The mechanism initiates with the formation of an imine from the 2-aminopyrimidine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the activated imine, leading to a nitrilium ion intermediate. Subsequent intramolecular cyclization by the endocyclic nitrogen atom of the pyrimidine (B1678525) ring affords the final 3-aminoimidazo[1,2-a]pyrimidine product. beilstein-journals.orgnih.gov This methodology is highly versatile, tolerating a wide range of aldehydes and isocyanides, and has been adapted for industrial-scale synthesis. organic-chemistry.orgrsc.org
| Amidine | Aldehyde | Isocyanide | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminopyrimidine | Various Aldehydes | Various Isocyanides | Scandium triflate | 3-Amino-substituted imidazo[1,2-a]pyrimidines | nih.gov |
| 2-Aminopyrazine | Aryl Aldehydes | tert-Butyl Isocyanide | Iodine (5 mol%), Ethanol (B145695), RT | 3-Aminoimidazo[1,2-a]pyrazines | nih.gov |
| 2-Aminopyridine (B139424) | 2-Azidobenzaldehyde | tert-Butyl Isocyanide | NH4Cl, Microwave, 60 °C | Imidazo[1,2-a]pyridine-3-amines | mdpi.com |
| 2-Aminopyridine | Isatin | Various Isocyanides | Methanol, 60 °C | Tetracyclic fused imidazo[1,2-a]pyridines | beilstein-journals.org |
The Biginelli reaction is a classic MCR that traditionally synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.org Modifications of this reaction have been developed to construct fused heterocyclic systems. In a Biginelli-type approach for imidazo[1,2-a]pyrimidines, a 2-aminobenzimidazole (B67599) can be used as the urea component, reacting with an aldehyde and a 1,3-dicarbonyl compound. researchgate.net
The proposed mechanism involves the initial nucleophilic addition of the 2-amino group to the aldehyde, followed by cyclization with the 1,3-dicarbonyl compound to form the fused dihydropyrimidine (B8664642) ring system. researchgate.net This one-pot protocol offers an efficient route to novel benzimidazo[1,2-a]pyrimidine analogues. researchgate.net
| Amine Component | Aldehyde Component | 1,3-Dicarbonyl Component | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzimidazole | Aromatic Aldehydes | Ethyl 3-oxohexanoate | DMF, Fusion (10-12 min) | Benzimidazo[1,2-a]pyrimidines | researchgate.net |
Multicomponent Reaction (MCR) Strategies for Scaffold Construction
Advanced and Novel Synthetic Approaches
In addition to classical methods, modern organic synthesis has introduced advanced strategies for constructing the imidazo[1,2-a]pyrimidine scaffold. These novel approaches often feature higher efficiency, milder reaction conditions, and unique pathways involving catalytic cycles.
Oxidative coupling and dehydrogenative heteroannulation reactions have gained prominence as powerful C-H functionalization strategies. rsc.org These methods avoid the pre-functionalization of starting materials, such as halogenation, which is required in classical condensations. For the synthesis of imidazo[1,2-a]pyrimidines, these reactions typically involve the coupling of 2-aminopyrimidines with partners like ketones or alkynes under oxidative conditions.
Palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) has been reported for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.org This process involves a tandem reaction where the catalyst facilitates C-N bond formation through C-H activation in the presence of an oxidant, such as air. acs.org Similarly, copper-catalyzed aerobic oxidative coupling reactions provide an efficient route. For instance, the reaction of 2-aminopyridines with acetophenones can be catalyzed by CuI in the presence of air as the oxidant. organic-chemistry.org Other systems, such as iodine catalysis in an aqueous medium under aerobic conditions, have also been successfully employed for the three-component coupling of 2-aminopyridines, acetophenones, and dimedone. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Oxidant | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Amine and Aldehyde derivatives | - | Palladium / Air | Mild conditions | Fused imidazo[1,2-a]pyrimidines | acs.org |
| 2-Aminopyridines | Acetophenones | CuI / Air | Not specified | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines | Ketoxime acetates | Copper(I) / Air | Mild conditions | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridine derivatives | Acetophenones & Dimedone | Iodine / Aerobic | Water, Ultrasonic | 2-Phenylimidazo[1,2-a]pyridin-3-yl derivatives | nih.gov |
C-H Functionalization Methodologies
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyrimidine core, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials. nih.govdergipark.org.tr This approach simplifies synthetic pathways and is crucial for the late-stage modification of complex molecules. researchgate.net While much of the research has focused on the related imidazo[1,2-a]pyridine (B132010) skeleton, the principles are applicable to imidazo[1,2-a]pyrimidines. nih.govrsc.org The C3 position is a primary site for such functionalization. nih.gov Methodologies often employ transition-metal catalysis or photoredox catalysis to activate specific C-H bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org
Visible light-induced C-H functionalization represents a modern approach, offering mild reaction conditions. nih.gov For instance, photo-induced radical reactions driven by electron donor-acceptor (EDA) complexes have been used for the perfluoroalkylation of the C-3 position of imidazo[1,2-a]pyridines, a reaction extendable to the pyrimidine analogues. nih.gov
| Reaction Type | Catalyst/Reagent | Position Functionalized | Key Features | Reference |
|---|---|---|---|---|
| Perfluoroalkylation | Visible Light / EDA Complex | C3 | Room temperature, broad substrate scope. | nih.gov |
| Aminoalkylation | Rose Bengal / Visible Light | C3 | Aerobic oxidative cross-dehydrogenative coupling. | nih.gov |
| General Functionalization | Transition Metals | Various | High atom economy and step efficiency. | acs.org |
Tandem and Cascade Reaction Sequences
Tandem and cascade reactions provide an efficient route to the imidazo[1,2-a]pyrimidine skeleton by forming multiple bonds in a single synthetic operation from simple starting materials. These processes are highly valued for their elegance and efficiency, minimizing waste and purification steps. rsc.org
One of the most prominent examples is the Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction (3CR) involving an aminoazine, an aldehyde, and an isocyanide. mdpi.comresearchgate.net This reaction has been successfully applied to the synthesis of a diverse library of imidazo[1,2-a]pyridines and pyrimidines. researchgate.net The sequence can be combined with other reactions, such as the Ugi multicomponent reaction, in a tandem fashion to create highly complex, peptidomimetic structures containing the imidazo[1,2-a]pyrimidine core. beilstein-journals.org
Another approach involves a five-component cascade reaction utilizing cyanoacetohydrazide, an acetophenone (B1666503) derivative, 1,1-bis(methylthio)-2-nitroethylene, and various diamines to construct N-fused heterocycles, including pyrido[1,2-a]pyrimidine (B8458354) derivatives. researchgate.net This domino protocol proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization. researchgate.net Transition-metal-free cascade reactions involving Michael addition and intramolecular cycloaddition have also been developed for the synthesis of benzo nih.govacs.orgimidazo[1,2-a]pyridines from ynones and 2-methylbenzimidazoles. rsc.org
**2.2.4. Catalytic Synthetic Transformations
Catalysis is central to the modern synthesis of imidazo[1,2-a]pyrimidines, offering enhanced reaction rates, selectivity, and milder conditions. A wide array of catalytic systems, including transition metals, organic molecules, and nanomaterials, have been explored.
Transition metals, particularly copper and palladium, are extensively used to catalyze the formation of the imidazo[1,2-a]pyrimidine ring system. nih.gov These catalysts are effective in promoting various bond-forming reactions, including C-N and C-C couplings.
Copper-catalyzed protocols are common, often proceeding under aerobic conditions where air serves as a green oxidant. organic-chemistry.org For example, CuI has been used to catalyze the three-component domino reaction of aldehydes, 2-aminopyrimidines, and terminal alkynes. nih.gov Another copper-catalyzed method involves the reaction of 2-aminopyridines with ketones under aerobic conditions, which is believed to proceed via a catalytic Ortoleva-King reaction. organic-chemistry.org CuBr has been identified as an effective catalyst for the one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, a process that is also applicable to pyrimidine analogues. organic-chemistry.org
Palladium catalysts are employed in reactions such as intramolecular cross-dehydrogenative coupling to synthesize fused imidazo[1,2-a]pyrimidines. acs.org Metal-carbene complexes of both copper(I) and palladium(II) have also been utilized in one-pot cyclization processes to prepare functionalized imidazo[1,2-a]pyridines. nih.gov
| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| CuI | Three-component domino | Aldehydes, 2-aminopyridines, terminal alkynes | Co-catalyzed by NaHSO₄·SiO₂. | nih.gov |
| CuBr | One-pot synthesis | Aminopyridines, nitroolefins | Uses air as the oxidant. | organic-chemistry.org |
| CuCl₂/nano TiO₂ | Aerobic synthesis | 2-aminopyridines, ketones | Heterogeneous, recyclable catalyst. | nih.gov |
| Palladium | Intramolecular CDC | Amine and aldehyde derivatives | Tandem reaction for fused systems. | acs.org |
To circumvent the cost and potential toxicity of transition metals, organocatalytic and metal-free synthetic routes have been developed. rsc.org These methods align with the principles of green chemistry by avoiding heavy metal contamination in the final products. rsc.org
An organocatalytic domino aza-Michael–Mannich reaction between benzylidene-1H-imidazol-2-amine and cinnamaldehyde (B126680) has been reported for the formation of tetrahydroimidazo[1,2-a]pyrimidine structures. nih.gov A dual catalytic system using flavin and iodine has been shown to promote an aerobic oxidative C–N bond-forming process, enabling the synthesis of imidazo[1,2-a]pyridines, and can be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines. acs.orgorganic-chemistry.org
Completely metal-free and solvent-free conditions have been achieved using Brønsted acidic ionic liquids as recyclable catalysts for the synthesis of benzo nih.govacs.orgimidazo[1,2-a]pyrimidines. rsc.org This approach offers an atom-economical pathway with easy product isolation. rsc.org Furthermore, catalyst-free cascade processes have been developed for synthesizing 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and bromo-alkene derivatives. organic-chemistry.org
Nanocatalysts offer significant advantages in the synthesis of imidazo[1,2-a]pyrimidines, including high catalytic activity due to a large surface-area-to-volume ratio, stability, and ease of separation and recycling, particularly with magnetic nanocatalysts. frontiersin.org These features contribute to more sustainable and efficient chemical processes. frontiersin.org
A magnetic nanocatalyst, ZnS-ZnFe₂O₄, has been used for the three-component, one-pot synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridine, aldehydes, and cyclohexyl isocyanide in an environmentally friendly solvent (PEG). nanomaterchem.com Another innovative magnetic nanocatalyst (NiFe₂O₄@MCM-41@IL/Pt(II)) was designed for the microwave-assisted, one-pot A₃ coupling reaction to synthesize benzoimidazo[1,2-a]pyrimidines in water. nih.govresearchgate.net This catalyst is highly recyclable and facilitates rapid reaction kinetics. nih.govresearchgate.net Gold nanoparticles have also been reported as an efficient and recoverable catalyst for the multicomponent synthesis of benzo nih.govacs.orgimidazo[1,2-a]pyrimidine derivatives under green conditions. researchgate.net
Environmentally Conscious Methodologies
Green chemistry principles are increasingly being integrated into the synthesis of imidazo[1,2-a]pyrimidines to minimize environmental impact. researchgate.net Key strategies include the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts.
Microwave irradiation is frequently used as an energy-efficient alternative to conventional heating, significantly reducing reaction times. nih.govnih.gov For instance, a convenient synthesis of imidazo[1,2-a]pyrimidine derivatives has been developed using Al₂O₃ as a catalyst under microwave irradiation in solvent-free conditions. nih.gov The use of water as a green solvent is another prominent feature, as demonstrated in the microwave-assisted synthesis of benzoimidazo[1,2-a]pyrimidines using a magnetic nanocatalyst. nih.govresearchgate.net
The development of recyclable catalysts, such as titania-supported CuCl₂, magnetic nanocatalysts, and Brønsted acidic ionic liquids, is a cornerstone of environmentally conscious synthesis. nih.govrsc.orgnanomaterchem.com These catalysts can be easily recovered and reused for multiple cycles without a significant loss of activity, reducing waste and cost. nih.govnih.gov
Solvent-Free Synthesis
Solvent-free synthesis is a green chemistry approach that aims to eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. scispace.com This methodology not only reduces waste but can also lead to cleaner reactions, easier product isolation, and sometimes, enhanced reaction rates. researchgate.net
One notable solvent-free approach involves the condensation of α-haloketones with 2-aminopyridines. scielo.brresearchgate.net This reaction can proceed efficiently without any catalyst, affording imidazo[1,2-a]pyridine derivatives in good to excellent yields. researchgate.net The reaction is typically carried out by simply heating a mixture of the reactants. researchgate.net For instance, the reaction of various α-bromoacetophenones with substituted 2-aminopyridines has been shown to proceed smoothly under neat conditions at 60°C, yielding the corresponding imidazo[1,2-a]pyridines. researchgate.net This method is tolerant of a range of functional groups on both the α-haloketone and the 2-aminopyridine. scielo.br Even less reactive α-chloroketones can be used, albeit sometimes requiring slightly longer reaction times. scielo.brresearchgate.net
Another significant solvent-free method is the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction. scispace.comresearchgate.net This one-pot process allows for the synthesis of complex fused bis-heterocycles containing both imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline (B14009986) frameworks without the need for a solvent or catalyst. scispace.comresearchgate.net The reaction proceeds under eco-friendly conditions, with good to excellent yields being achieved by heating the components at 70°C. scispace.comresearchgate.net
Furthermore, Brønsted acidic ionic liquids have been employed as efficient and recyclable catalysts for the solvent-free synthesis of benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines. rsc.org This method offers the advantages of being metal-free and proceeding via an atom-economical pathway, which simplifies product isolation and minimizes waste. rsc.org
Table 1: Examples of Solvent-Free Synthesis of Imidazo[1,2-a]pyridine Analogues
| Entry | α-Haloketone | 2-Aminopyridine Derivative | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | α-Bromoacetophenone | 2-Aminopyridine | 60°C, 20 min | 2-Phenylimidazo[1,2-a]pyridine | 91 | researchgate.net |
| 2 | 4-Methoxy-α-bromoacetophenone | 2-Amino-5-methylpyridine | 60°C, 20 min | 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine | 95 | scielo.br |
| 3 | 4-Chloro-α-bromoacetophenone | 2-Aminopyridine | 60°C, 15 min | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 92 | scielo.br |
| 4 | α-Chloroacetophenone | 2-Amino-5-methylpyridine | 60°C, 40 min | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 88 | scielo.br |
Aqueous Media Reactions ("On-Water" Platforms)
The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. "On-water" reactions, where insoluble reactants are vigorously stirred in an aqueous suspension, can sometimes exhibit remarkable rate accelerations.
The synthesis of methylimidazo[1,2-a]pyridines, as well as imidazo[1,2-a]pyrazine (B1224502) and imidazo[2,1-a]isoquinoline, has been successfully achieved in water without the deliberate addition of any catalyst. nih.gov This method highlights the unique ability of water to promote certain organic reactions.
Furthermore, ultrasound-assisted C-H functionalization of ketones has been developed for the synthesis of imidazo[1,2-a]pyridines in water. organic-chemistry.org This approach utilizes a KI/tert-butyl hydroperoxide catalytic system and avoids the need for a metal catalyst or a base. The mild reaction conditions and broad functional-group compatibility make this a valuable green synthetic method. organic-chemistry.org
Molecular iodine has also been employed as an environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridine scaffolds in an aqueous medium under aerobic and ultrasonic conditions. nih.govacs.org This one-pot, three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone provides high product yields in a short reaction time with modest catalyst loading. nih.govacs.org
Table 2: Examples of Aqueous Media Synthesis of Imidazo[1,2-a]pyridine Analogues
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 2-Aminopyridine | Acetophenone | Dimedone | I₂ (20 mol%), H₂O, Ultrasound | 3-Hydroxy-5,5-dimethyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-en-1-one | 96 | nih.gov |
| 2 | 2-Aminopyridine | 4-Methoxyacetophenone | Dimedone | I₂ (20 mol%), H₂O, Ultrasound | 3-Hydroxy-2-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-5,5-dimethylcyclohex-2-en-1-one | 91 | nih.gov |
| 3 | 2-Aminopyridine | 4-Chloroacetophenone | Dimedone | I₂ (20 mol%), H₂O, Ultrasound | 2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | 94 | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov This method offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and improved product purity. nih.govdntb.gov.ua
A facile and environmentally benign method for the synthesis of imidazo[1,2-a]pyridines involves the microwave-assisted condensation of 2-aminopyridines with α-bromoketones under solvent- and catalyst-free conditions. dntb.gov.ua This approach is characterized by its speed, clean reaction profile, high yields, and simple workup procedure. dntb.gov.ua
Microwave irradiation has also been effectively utilized in one-pot, multicomponent reactions to construct complex molecular architectures. For instance, a sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives has been developed. nih.gov This reaction, which uses imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate, is catalyzed by p-toluenesulfonic acid and proceeds in ethanol under microwave irradiation. nih.gov
Another innovative application of microwave heating is in the synthesis of pyrido fused imidazo[4,5-c]quinolines. rsc.org This one-pot sequential route involves the condensation of substituted 2-aminopyridines with 2-bromo-2′-nitroacetophenone to generate imidazo[1,2-a]pyridines, followed by reduction of the nitro group and a Pictet-Spengler cyclization with aldehydes in a green medium. rsc.org
Furthermore, microwave assistance has been combined with fluorous synthesis to prepare a library of 3-aminoimidazo[1,2-a]pyridine and 3-aminoimidazo[1,2-a]pyrazine derivatives. nih.gov This strategy employs multicomponent reactions of perfluorooctanesulfonyl-tagged benzaldehydes with 2-aminopyridines or 2-aminopyrazines and isocyanides, followed by cross-coupling reactions. nih.gov The use of microwave heating significantly speeds up the reactions, while fluorous solid-phase extraction simplifies purification. nih.gov
Table 3: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine and Analogues
| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Aniline, Ammonium acetate | p-TSA, Ethanol, Microwave | 2-(1,4,5-Triphenyl-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine | 80 | nih.gov |
| 2 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, 4-Methylaniline, Ammonium acetate | p-TSA, Ethanol, Microwave | 2-(4,5-Diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine | 78 | nih.gov |
| 3 | 2-Aminopyridine, α-Bromoacetophenone | None, Microwave | 2-Phenylimidazo[1,2-a]pyridine | 92 | dntb.gov.ua |
| 4 | 2-Amino-4-methylpyridine, α-Bromoacetophenone | None, Microwave | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 94 | dntb.gov.ua |
Electrochemical and Mechanochemical Syntheses
Electrochemical and mechanochemical methods represent frontier approaches in green synthesis, offering energy-efficient and often solvent-minimized routes to chemical products.
Electrosynthesis provides a powerful and environmentally benign alternative to conventional synthetic methods by replacing chemical oxidants and reductants with electricity. researchgate.net An efficient electrochemical method for the synthesis of imidazo[1,2-a]pyridines involves the intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines. rsc.org This reaction is mediated by catalytic hydriodic acid in a simple undivided cell, using ethanol as a low-toxicity solvent and avoiding the need for external oxidants. rsc.org This process exhibits high atom economy and is applicable to a variety of ketones. rsc.org
Both electrochemical and mechanochemical strategies have been successfully employed for the synthesis of diversely functionalized 3-nitro-2-aryl-imidazo[1,2-a]pyridines. organic-chemistry.org These methods are noted for being mild and energy-efficient, providing a practical alternative to traditional heating and transition metal catalysis for accessing this important class of nitrogen-containing heterocycles in good yields. organic-chemistry.org Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., grinding), can often be performed in the absence of a solvent or with minimal solvent, thus aligning with the principles of green chemistry.
Functionalization and Structural Modification Strategies
Regioselective Derivatization at Core Positions of Imidazo[1,2-a]pyrimidine (B1208166) Scaffolds
The reactivity of the imidazo[1,2-a]pyrimidine ring system allows for selective functionalization at several positions. The electron-rich nature of the imidazole (B134444) moiety, particularly the C-3 position, makes it a primary target for electrophilic substitution and other C-H functionalization reactions. uees.edu.ecrsc.org
C-2 Substitution Chemistry
Functionalization at the C-2 position of the imidazo[1,2-a]pyrimidine scaffold is generally considered challenging due to the higher intrinsic nucleophilicity of the C-3 position, which is more susceptible to electrophilic attack. uees.edu.ec Most synthetic routes establish the C-2 substituent during the initial ring-forming cyclization reaction rather than by post-cyclization modification. This is typically achieved by reacting a 2-aminopyrimidine (B69317) with a functionalized α-haloketone or an equivalent carbonyl compound. researchgate.net For instance, the use of 2-bromoacetophenone (B140003) derivatives in condensation reactions with 2-aminopyrimidine directly installs an aryl group at the C-2 position. nih.gov While direct C-H functionalization at C-2 remains less common, the strategic choice of starting materials provides a reliable method for introducing alkyl or aryl diversity at this position. uees.edu.ec
C-3 Functionalization Chemistry (e.g., Alkylation, Arylation, Nitrosation)
The C-3 position of the imidazo[1,2-a]pyrimidine core is the most reactive and extensively studied site for functionalization due to its high electron density. nih.govresearchgate.net This has led to the development of a multitude of methods for introducing a wide variety of substituents.
Alkylation: C-3 alkylation can be achieved through various strategies. Three-component aza-Friedel–Crafts reactions, catalyzed by Lewis acids like Yttrium(III) triflate (Y(OTf)₃), effectively couple imidazo[1,2-a]pyridines (a closely related scaffold), aldehydes, and amines to yield C-3 alkylated products in moderate to good yields. dntb.gov.uamdpi.com Another approach involves the metal- and additive-free 1,6-nucleophilic addition of the imidazo[1,2-a]pyridine (B132010) scaffold to para-quinone methides, which proceeds under mild conditions to afford C-3 alkylated derivatives in excellent yields. researchgate.netresearchgate.net
Arylation: The introduction of aryl groups at the C-3 position has been accomplished using both metal-catalyzed and metal-free methods. Catalyst-free approaches are particularly attractive for their operational simplicity and reduced environmental impact. nih.gov One such method involves a three-component, decarboxylative Petasis-like reaction using commercially available boronic acids and glyoxylic acid. nih.govnih.gov Additionally, a simple and efficient metal-free arylation has been achieved at room temperature using aryl hydrazines as the arylating agent under ambient air conditions. rsc.org Cross-dehydrogenative coupling (CDC) under transition-metal-free conditions represents another powerful strategy for C-3 heteroarylation. rsc.org
Nitrosation: Direct nitrosation at the C-3 position is a well-established transformation. This can be achieved using sodium nitrite (B80452) in an acidic medium. nih.gov More recently, novel methods have been developed, such as using silver nitrate (B79036) (AgNO₃) as a source of the nitroso group (NO), which proceeds under mild, low-toxicity conditions. rsc.orgresearchgate.net Photocatalyst- and oxidant-free methods for C-3 nitrosylation have also been reported, offering excellent yields and high regioselectivity under safe conditions. organic-chemistry.org These 3-nitroso derivatives are valuable intermediates that can be further transformed, for example, through reduction to the corresponding 3-amino group. nih.gov
| Functionalization | Method | Reagents/Catalyst | Key Features |
| Alkylation | Aza-Friedel–Crafts | Aldehydes, Amines, Y(OTf)₃ | Three-component reaction; Good functional group tolerance. dntb.gov.uamdpi.com |
| 1,6-Nucleophilic Addition | para-Quinone Methides | Metal- and additive-free; Mild conditions; Excellent yields. researchgate.netresearchgate.net | |
| Arylation | Petasis-like Reaction | Boronic Acids, Glyoxylic Acid | Catalyst-free; Three-component; One-pot synthesis. nih.govnih.gov |
| Arylhydrazine Coupling | Aryl Hydrazines | Metal-free; Room temperature; Ambient air. rsc.org | |
| Nitrosation | Direct Nitrosation | Sodium Nitrite, Acid | Conventional and direct method. nih.gov |
| Radical Nitrosation | AgNO₃ | Novel NO source; Mild conditions. rsc.orgresearchgate.net | |
| Photocatalysis | Visible Light | Catalyst- and oxidant-free; High selectivity. organic-chemistry.org |
Peripheral Substitutions (e.g., C-6, C-8)
Functionalization of the pyrimidine (B1678525) ring, specifically at the C-6 and C-8 positions, is less common than modifications to the imidazole moiety but is crucial for fine-tuning the electronic and steric properties of the molecule. These positions are typically derivatized by starting with a pre-functionalized 2-aminopyrimidine or through C-H activation strategies. For the related imidazo[1,2-a]pyrazine (B1224502) scaffold, selective displacement of a chloro group at the C-8 position can be achieved by heating with an amine, demonstrating a viable route for introducing diversity at this peripheral position. nih.gov While direct C-H functionalization methods for these positions on the imidazo[1,2-a]pyrimidine core are still developing, the use of substituted building blocks remains the most reliable approach.
Synthesis of Imidazo[1,2-a]pyrimidin-3-ol Conjugates and Hybrid Systems
Creating hybrid molecules by linking the imidazo[1,2-a]pyrimidine core to other pharmacophores is a widely used strategy in drug discovery to develop compounds with novel or dual modes of action. dergipark.org.tr Synthesis of these conjugates often involves leveraging the reactivity of the C-3 position or other functional handles on the scaffold.
For example, the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is a powerful tool for synthesizing 3-amino-substituted imidazo[1,2-a]pyrimidines, which can then serve as platforms for further conjugation. mdpi.com These 3-amino derivatives can be transformed into Schiff bases by condensation with various aldehydes, creating complex hybrid systems. nih.gov Palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira reactions, are also employed to link the imidazo[1,2-a]pyrimidine scaffold to other heterocyclic systems, like quinoxaline, to generate novel hybrid compounds. researchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to produce chiral imidazo[1,2-a]pyrimidine derivatives is an area of growing interest, as stereochemistry is often critical for biological activity. While direct asymmetric synthesis of chiral this compound is not extensively documented, significant progress has been made in the analogous imidazo[1,2-a]pyridine series, which provides a strong foundation for future work on the pyrimidine scaffold.
Mechanistic Investigations of Reactions Involving Imidazo 1,2 a Pyrimidin 3 Ol Precursors and Derivatives
Elucidation of Reaction Pathways and Intermediates
The formation of the imidazo[1,2-a]pyrimidine (B1208166) ring system is typically achieved through condensation and cyclization reactions. rsc.orguees.edu.ec One of the most established methods is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. nih.govbio-conferences.org The mechanism commences with the nucleophilic substitution of the halide by the endocyclic nitrogen of the 2-aminopyrimidine, forming a key hydrohalide salt intermediate. bio-conferences.org Subsequent intramolecular cyclization occurs when the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring.
In multicomponent reactions, which offer a more convergent approach, the pathways can be more complex. For instance, in the copper-catalyzed three-component reaction of 2-aminopyridine (B139424), an aldehyde, and a terminal alkyne, the initial step is believed to be the formation of a propargylamine (B41283) intermediate. bio-conferences.org This is followed by a 5-exo-dig cyclization to construct the fused heterocyclic system. acs.org
Alternative pathways have been proposed based on different starting materials. The interaction between 2-aminoimidazole and N-substituted maleimides or N-arylitaconimides can proceed via two theoretical pathways. nih.gov The elucidated pathway involves an initial N-nucleophilic Michael addition of the endo-nitrogen atom of the 2-aminoimidazole to the activated double bond of the imide. nih.gov This step leads to the formation of a linear intermediate, which then undergoes a tandem recyclization to form the final tetrahydroimidazo[1,2-a]pyrimidine product. nih.gov The identification of these linear adducts is critical to confirming the reaction sequence. nih.gov
Similarly, in the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, a plausible mechanism involves an initial Michael addition, followed by the formation of a radical cation, hydrogen abstraction, and finally, an intramolecular nucleophilic addition to complete the cyclization. organic-chemistry.org
Table 1: Key Intermediates in Imidazo[1,2-a]pyrimidine Synthesis
| Reaction Type | Precursors | Key Intermediate(s) | Final Product Class |
| Chichibabin Reaction | 2-Aminopyrimidine, α-Haloketone | N-(2-oxoalkyl)-2-aminopyrimidinium salt | Imidazo[1,2-a]pyrimidine |
| Three-Component Reaction | 2-Aminopyridine, Aldehyde, Alkyne | Propargylamine derivative | Imidazo[1,2-a]pyridine (B132010) |
| Michael Addition/Cyclization | 2-Aminoimidazole, N-Substituted Maleimide | Linear Michael adduct | Tetrahydroimidazo[1,2-a]pyrimidine |
| Cascade Reaction | 2-Aminopyridine, Nitroolefin | Michael adduct, Radical cation | Imidazo[1,2-a]pyridine |
Role of Catalyst-Substrate Interactions in Reaction Mechanisms
Catalysts play a pivotal role in directing the course and efficiency of imidazo[1,2-a]pyrimidine synthesis. Both Lewis acids and transition metals are commonly employed to activate substrates and facilitate key bond-forming steps.
In multicomponent reactions, copper catalysts are frequently used. For example, in the domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes, a synergistic effect between CuI and a co-catalyst like NaHSO₄·SiO₂ has been observed. nih.gov While CuI alone gives a moderate yield, the combination is necessary for the successful completion of the reaction. nih.gov The copper(I) species is believed to activate the alkyne for the initial coupling and facilitate the subsequent 5-exo-dig cycloisomerization. acs.orgnih.gov In other systems, a dynamic combination of Cu(II)/Cu(I), generated in situ from CuSO₄ and sodium ascorbate, has been shown to be effective. acs.org
Lewis acids such as FeCl₃ have been identified as superior catalysts for cascade reactions involving nitroolefins and 2-aminopyridines. bio-conferences.org The Lewis acid is thought to coordinate with the nitro group, activating the nitroolefin for the initial Michael addition by the aminopyridine.
Even non-metallic catalysts can be highly effective. Neutral alumina (B75360) has been shown to catalyze the condensation of 2-aminopyrimidines with α-haloketones at room temperature. bio-conferences.org In a solvent-free microwave-assisted approach, basic alumina (Al₂O₃) was found to be an environmentally friendly and efficient catalytic system for this transformation. mdpi.com The catalyst's basic sites likely facilitate the deprotonation steps and promote the cyclization process. Interestingly, some syntheses of imidazo[1,2-a]pyridines from α-haloketones and 2-aminopyridines can proceed efficiently without any catalyst at all, relying on thermal activation. bio-conferences.org
Table 2: Catalysts in Imidazo[1,2-a]pyrimidine and Derivative Synthesis
| Catalyst System | Reaction Type | Proposed Role of Catalyst |
| CuI / NaHSO₄·SiO₂ | Three-Component Domino Reaction | Synergistic activation of substrates and cyclization |
| Cu(II)-Ascorbate | A³-Coupling / Cycloisomerization | In situ generation of active Cu(I) for alkyne activation |
| FeCl₃ | Cascade Reaction with Nitroolefins | Lewis acid activation of the nitroolefin |
| Neutral or Basic Alumina (Al₂O₃) | Condensation Reaction | Facilitates condensation and cyclization under mild/solvent-free conditions |
| Gold Nanoparticles | Condensation Reaction | Provides a surface for efficient reaction catalysis |
Experimental and Theoretical Mechanistic Studies
The elucidation of reaction mechanisms for the formation of imidazo[1,2-a]pyrimidine derivatives relies on a combination of experimental evidence and computational analysis. nih.gov
Experimental approaches often involve the monitoring of reaction progress to identify transient species. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable for detecting and characterizing reaction intermediates, providing direct evidence for a postulated pathway. nih.gov The analysis of reaction mixtures at different time points can help map the sequence of events from starting materials to products. nih.gov Furthermore, the synthesis and isolation of proposed intermediates and subjecting them to the reaction conditions can confirm their viability within the catalytic cycle.
Theoretical studies, particularly using Density Functional Theory (DFT), provide deep insights into the energetics and electronic structures of reactants, intermediates, and transition states. nih.govnih.gov Quantum chemical calculations can be used to determine the most probable reaction path by comparing the activation energies of different possible routes. nih.gov For instance, DFT calculations have helped to suggest the most likely pathway in the reaction of 2-aminoimidazole with N-arylitaconimides. nih.gov These computational models can also elucidate frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potentials (MEP), which helps in understanding the reactivity and interaction between molecules. nih.gov The combination of these theoretical insights with experimental data allows for the construction of a robust and detailed mechanistic picture. nih.govnih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. The B3LYP functional combined with various basis sets is a commonly employed method for these calculations, offering a balance of accuracy and computational efficiency.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.
For a series of novel imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives, DFT calculations at the B3LYP/6–31G(d,p) level of theory were performed. nih.gov These calculations revealed important information about their electronic transitions and reactivity. Similarly, a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine utilized the B3LYP/6-311++G(d,p) basis set for FMO analysis, providing insights into the molecule's electron-donating and accepting capabilities.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In studies of imidazo[1,2-a]pyrimidine derivatives, MEP analysis has been used to identify the electron-rich and electron-deficient regions. nih.gov For instance, in the aforementioned Schiff base derivatives, the MEP maps helped to understand the reactive sites of the molecules.
A detailed analysis of a synthesized imidazo[1,2-a]pyrimidine-Schiff base derivative provided profound insights into its molecular nature and behaviors through MEP analysis.
Computational studies have been employed to elucidate the mechanisms of reactions involving imidazo[1,2-a]pyrimidines. For example, the mechanism for the synthesis of certain imidazo[1,2-a]pyrimidine derivatives has been postulated based on experimental data and supported by quantum chemical calculations. beilstein-journals.org These calculations help in understanding the energy profiles of the reaction pathways and identifying the transition states, thereby providing a deeper understanding of the reaction kinetics and thermodynamics.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to characterize the nature of chemical bonds and non-covalent interactions within a molecule. In the context of imidazo[1,2-a]pyrimidine derivatives, QTAIM has been applied to analyze the electron density at bond critical points, which helps in understanding the strength and nature of intramolecular interactions. nih.gov
Reduced Density Gradient (RDG): RDG analysis is a technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis has been performed on imidazo[1,2-a]pyrimidine Schiff base derivatives to identify and understand the nature of the weak interactions that play a crucial role in their molecular structure and stability. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling techniques are essential for understanding the three-dimensional structure of molecules and their interactions. For imidazo[1,2-a]pyrimidine derivatives, molecular modeling has been used to optimize their geometries and predict their stable conformations. nih.gov These optimized structures are then used for further computational analyses, such as electronic property calculations and molecular docking studies.
Spectroscopic and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
No specific ¹H NMR or ¹³C NMR spectra for Imidazo[1,2-a]pyrimidin-3-ol were found. For comparison, substituted imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine (B132010) derivatives show characteristic signals that help elucidate their structure. For example, in ¹H NMR, protons on the pyrimidine (B1678525) or pyridine (B92270) ring typically appear in the aromatic region, with specific chemical shifts and coupling constants dependent on their electronic environment and neighboring substituents. mdpi.comtci-thaijo.orgrsc.org The ¹³C NMR spectra for these related structures show distinct signals for the carbon atoms of the fused heterocyclic system. mdpi.comtci-thaijo.orgrsc.org
Mass Spectrometry (MS, HRMS, LC-MS(ESI))
While a definitive mass spectrum for this compound is not available, High-Resolution Mass Spectrometry (HRMS) is a standard technique used to confirm the elemental composition of its derivatives. For various substituted imidazo[1,2-a]pyridines and pyrimidines, ESI-HRMS data is often reported to confirm the calculated mass for the protonated molecule [M+H]⁺ to a high degree of accuracy. nih.govmdpi.com
Vibrational Spectroscopy (Infrared - IR)
Specific IR absorption data for this compound is absent from the available literature. For related hydroxy-substituted compounds like (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one, characteristic bands for O-H and C=O stretching are observed. mdpi.com Theoretical studies on related structures, such as imidazo[1,2-a]pyrazinediones, have been used to predict characteristic IR bands. nih.gov For a 3-hydroxymethyl derivative of the related imidazo[1,2-a]pyridine core, an O-H stretch was observed around 3427 cm⁻¹. nih.gov
Electronic Spectroscopy (UV-Vis)
UV-Visible absorption spectra for this compound were not found. Studies on related bis-imidazo[1,2-a]pyridine fluorophores show absorption bands in the UV region, typically between 250–340 nm, which are attributed to π–π* transitions within the aromatic system. nih.gov Research on azo-dyes of the isomeric imidazo[1,2-c]pyrimidine (B1242154) system also reports absorption peaks around 350 nm. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystal structures for the parent compound this compound. However, X-ray crystallography has been successfully used to determine the solid-state structure of various derivatives, confirming connectivity and providing precise bond lengths and angles. This technique has been applied to complex derivatives including triterpenoid-annulated imidazo[1,2-a]pyridines and benzo-fused imidazo-pyrido-pyrimidines, confirming their molecular geometries. researchgate.netigminresearch.comresearchgate.netx-mol.com
Elemental Analysis
Specific elemental analysis data for this compound is unavailable. This technique is routinely used to confirm the purity and empirical formula of newly synthesized derivatives. For example, the calculated percentages of Carbon, Hydrogen, and Nitrogen for a substituted imidazo[1,2-a]pyridine derivative were shown to closely match the experimentally found values, confirming its composition. mdpi.comrsc.org
Applications and Emerging Research Areas Excluding Clinical and Explicit Human Biological Applications
Imidazo[1,2-a]pyrimidin-3-ol as a Privileged Chemical Scaffold in Complex Molecule Synthesis
The imidazo[1,2-a]pyrimidine (B1208166) framework is recognized as a privileged structure in chemical synthesis due to its versatile and robust nature. nih.govrsc.org This fused heterocyclic system serves as a foundational core for building a diverse range of more complex molecules. Its structural analogy to purines and the presence of multiple nitrogen atoms make it an attractive starting point for developing compounds with specific biological and chemical properties. researchgate.netmdpi.com
The synthesis of the imidazo[1,2-a]pyrimidine core can be achieved through various methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. nih.govrsc.org The most traditional method involves the cyclo-condensation of 2-aminopyrimidine (B69317) with α-functionalized carbonyl compounds. researchgate.net The ability to functionalize the scaffold at multiple positions, particularly the 3-position, allows chemists to systematically modify the molecule's properties, making it a key building block in the development of new chemosynthetic strategies and novel compounds for various research applications. rsc.org The broad spectrum of pharmacological and biological activities exhibited by its derivatives—such as anti-inflammatory, antiviral, and antifungal properties—underscores its importance and utility as a foundational structure in synthetic and medicinal chemistry. mdpi.comnih.gov
Applications in Materials Science and Photonics
The unique photophysical properties of the imidazo[1,2-a]pyrimidine scaffold have led to its investigation in materials science, particularly in the development of novel fluorophores and potential optoelectronic components.
Imidazo[1,2-a]pyrimidine derivatives are recognized as important organic fluorophores. nih.gov Spectroscopic studies have detailed their fluorescent and ultraviolet characteristics, highlighting their potential as biomarkers and photochemical sensors. nih.govoptica.org
Research comparing 3-hydroxymethyl imidazo[1,2-a]pyrimidines with their imidazo[1,2-a]pyridine (B132010) counterparts revealed distinct fluorescent properties. The imidazo[1,2-a]pyrimidine derivatives were found to emit blue light at longer wavelengths than the corresponding pyridine (B92270) analogs, which emitted purple light. nih.gov Quantitative fluorescence spectroscopy showed that both fused heterocycles fluoresce more intensely than the parent unsubstituted imidazo[1,2-a]azine fluorophore. nih.gov The fluorescence intensity can be enhanced by the addition of substituents like methyl, carboxyl, or amino groups. Conversely, the introduction of a nitro group or the catalytic reduction of the pyrimidine (B1678525) ring can destroy the fluorescence. nih.gov
These properties make the imidazo[1,2-a]pyrimidine scaffold a promising platform for creating specialized fluorescent probes for various analytical and imaging applications.
| Compound Class | Observed Emission Color | Relative Fluorescence Intensity |
|---|---|---|
| 3-hydroxymethyl imidazo[1,2-a]pyrimidines | Blue | More intense than parent azine |
| 3-hydroxymethyl imidazo[1,2-a]pyridines | Purple | More intense than pyrimidine analogs |
| Unsubstituted imidazo[1,2-a]azine | (baseline) | (baseline) |
While direct applications of imidazo[1,2-a]pyrimidine derivatives in optoelectronic devices are still an emerging area, the properties of closely related scaffolds suggest significant potential. For instance, various imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine derivatives have been investigated for their utility in devices such as organic light-emitting diodes (OLEDs) due to their significant Stokes shift and emissive properties. tandfonline.commdpi.com Given the tunable fluorescence of the imidazo[1,2-a]pyrimidine core, it is plausible that this scaffold could be adapted for similar applications, representing a promising avenue for future research in materials science. nih.govmdpi.com
Aggregation-induced emission (AIE) is a phenomenon where non-luminescent molecules are induced to emit light upon aggregation. Mechanochromism refers to the change in color of a substance in response to mechanical force. Despite the extensive research into the photophysical properties of many heterocyclic compounds, there is currently limited to no specific research documenting AIE or mechanochromic properties for the imidazo[1,2-a]pyrimidine scaffold within the reviewed literature. This remains an unexplored area of research for this class of compounds.
Role as Chemical Probes and Ligands in In Vitro Biochemical Studies
The imidazo[1,2-a]pyrimidine scaffold is a valuable tool for in vitro biochemical studies, particularly in the investigation of enzyme inhibition mechanisms, owing to its ability to be tailored to fit into the active sites of various enzymes.
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been successfully designed and synthesized as potent enzyme inhibitors, allowing for detailed in vitro studies of enzyme function and mechanism.
A notable example is the development of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel inhibitors of Phosphodiesterase 4 (PDE4). PDE4 is a critical intracellular enzyme that hydrolyzes the second messenger cAMP. nih.gov Starting from a hit compound (PTC-209) with moderate PDE4 inhibitory activity, a series of derivatives were synthesized using a structure-based design strategy. This led to the discovery of a highly potent inhibitor, compound L19, which exhibited an IC50 value of 0.48 ± 0.02 µM. nih.gov Such potent and specific inhibitors are invaluable as chemical probes to study the role of PDE4 in cellular signaling pathways.
| Compound | IC50 (µM) |
|---|---|
| PTC-209 (Initial Hit) | 4.78 ± 0.08 |
| L19 (Optimized Inhibitor) | 0.48 ± 0.02 |
While kinase inhibition is a major area of research for many heterocyclic compounds, specific examples of kinase inhibitors based on the fused imidazo[1,2-a]pyrimidine ring system are less documented in the available literature compared to PDE4 inhibitors. However, the scaffold's status as a privileged structure suggests its potential as a core for developing inhibitors against other enzyme classes, including various kinases, making it a subject of ongoing interest in biochemical research.
Ligand-Receptor Interaction Studies: Unraveling Binding Affinities and Selectivity
Derivatives of the Imidazo[1,2-a]pyrimidine scaffold have been identified as potent and selective ligands for various receptors, with a notable focus on the γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system. These receptors are crucial targets for therapeutic agents aiming to modulate neuronal inhibition.
Research has demonstrated that compounds in this class can act as high-affinity agonists at the benzodiazepine binding site of the GABA-A receptor. nih.gov A significant finding is their functional selectivity for the α2 and α3 subtypes over the α1 subtype. researchgate.netdergipark.org.tr This selectivity is a key area of investigation as it is hypothesized that ligands favoring the α2 and/or α3 subunits may offer therapeutic benefits with a reduced propensity for the sedative effects associated with non-selective benzodiazepine agonists that act on the α1 subunit. google.com
Structure-activity relationship (SAR) studies are ongoing to optimize this functional selectivity. researchgate.net The goal is to design molecules that interact more favorably with the α2 and/or α3 subunits, potentially leading to the development of novel research tools with specific neurological effects. google.com While a broad range of imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated, specific binding affinity data (such as Ki or IC50 values) for this compound itself is not extensively documented in publicly available literature. However, the data from analogous compounds provides a strong foundation for predicting its potential interactions and guiding future research.
Interactive Table: Binding Affinities of Selected Imidazo-triazine Derivatives for GABA-A Receptor Subtypes
| Compound | Binding Affinity (Ki) for α2/α3 subunits | Fold Selectivity for α2/α3 vs. α1 |
| Derivative A | ≤ 200 nM | ≥ 2-fold |
| Derivative B | ≤ 100 nM | ≥ 5-fold |
| Derivative C | ≤ 20 nM | ≥ 10-fold |
Note: This table presents generalized data for a class of imidazo-triazine derivatives to illustrate the concept of binding affinity and selectivity. Specific data for this compound is not available. google.com
Beyond GABA-A receptors, other studies have employed molecular docking to investigate the binding potential of imidazo[1,2-a]pyrimidine derivatives against other targets. For instance, certain Schiff base derivatives have been evaluated as potential inhibitors of proteins crucial for viral entry. nih.gov
Green Chemistry Advancements and Sustainability Metrics in this compound Synthesis
Several key green chemistry strategies have been explored for the synthesis of the broader imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine scaffolds. These include:
Use of Greener Solvents: Researchers have successfully employed water and other environmentally friendly solvents in the synthesis of these compounds. mdpi.com
Catalysis: The use of catalysts, such as gold nanoparticles and basic alumina (B75360) (Al₂O₃), has been shown to improve reaction efficiency under greener conditions. mdpi.comnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions, often leading to higher yields in shorter timeframes and under solvent-free conditions. nih.gov
A significant development in this area is the systematic evaluation of the "greenness" of synthetic routes through the calculation of various sustainability metrics. For a four-step synthesis of a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, researchers have calculated metrics such as Carbon Efficiency (CE), Atom Economy (AE), Reaction Mass Efficiency (RME), Mass Intensity (MI), and the Environmental Factor (E-factor). nih.gov These calculations provide a quantitative assessment of the environmental impact of a synthetic process and allow for the comparison of different methodologies. nih.gov The explicit calculation of these metrics underscores a growing commitment to designing more sustainable chemical manufacturing processes. nih.gov
Interactive Table: Green Chemistry Metrics for a Four-Step Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
| Metric | Definition | Significance |
| Carbon Efficiency (CE) | (Amount of carbon in product / Total carbon in reactants) x 100% | Measures the efficiency of carbon utilization from reactants to the final product. |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A theoretical measure of how many atoms from the reactants are incorporated into the desired product. |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | A more practical measure of efficiency that considers the actual yield. |
| Mass Intensity (MI) | Total mass used in a process / Mass of product | A holistic metric that includes all materials used (reactants, solvents, catalysts, workup chemicals). |
| E-factor | Total waste produced (kg) / Mass of product (kg) | A simple and widely used metric that quantifies the amount of waste generated per unit of product. |
Note: This table defines the green chemistry metrics that have been calculated for a synthesis of imidazo[1,2-a]pyrimidine derivatives. Specific numerical values from the source are not provided here. nih.gov
The ongoing research into both the receptor interactions and the sustainable synthesis of this compound and its analogues highlights the compound's potential as a valuable tool in non-clinical scientific investigation. Future studies are anticipated to provide more specific data on the binding profile of the parent compound and to further refine synthetic routes to be even more aligned with the principles of green chemistry.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Methodologies
A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. Future research on Imidazo[1,2-a]pyrimidin-3-ol will prioritize green chemistry principles to minimize waste and energy consumption.
Key strategies are expected to include:
Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), offer a highly atom-economical route to related imidazo-fused heterocycles. mdpi.com Adapting these one-pot strategies could provide a direct and efficient synthesis of substituted this compound derivatives, significantly reducing the number of synthetic steps and purification processes. mdpi.comresearchgate.net
Green Solvents and Catalysts: The use of traditional volatile organic solvents poses significant environmental risks. Research into employing sustainable solvents like eucalyptol (B1671775) or water, which has been used for related imidazo[1,2-a]pyridine (B132010) syntheses, is a promising avenue. researchgate.netnih.gov Furthermore, developing reactions that utilize environmentally friendly and recyclable catalysts, such as basic alumina (B75360) (Al2O3) or titania-supported copper, can lead to cleaner synthetic protocols. nih.govbeilstein-journals.org
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, increase yields, and promote cleaner reactions for imidazo[1,2-a]pyrimidine (B1208166) synthesis compared to conventional heating. mdpi.comnih.gov Future work will likely focus on optimizing microwave-assisted protocols for the synthesis of the target compound.
| Synthesis Strategy | Key Advantages | Relevant Analogs |
| Multicomponent Reactions (e.g., GBBR) | High atom economy, convergence, reduced waste. mdpi.com | Imidazo[1,2-a]pyridine-3-amines mdpi.com |
| Green Solvents (e.g., Water, Eucalyptol) | Reduced environmental impact, increased safety. researchgate.netnih.gov | Imidazo[1,2-a]pyridines researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, cleaner reactions. mdpi.comnih.gov | 3-Aminoimidazo[1,2-a]pyridines nih.gov |
| C-H Functionalization | High atom economy, step reduction. mdpi.com | C3-alkylated Imidazo[1,2-a]pyridines mdpi.com |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent reactivity of the Imidazo[1,2-a]pyrimidine core and the functional handle provided by the 3-hydroxyl group open doors to novel chemical transformations. Future research will aim to move beyond standard functionalization and explore unprecedented reactions to generate unique molecular scaffolds.
Areas for exploration include:
Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the heterocyclic core is a powerful, atom-economical strategy. mdpi.com Research could focus on developing selective catalytic systems to introduce new substituents at various positions on the this compound ring system, bypassing the need for pre-functionalized starting materials.
Rearrangement Reactions: Studies on related fused 5,5-heterocyclic systems have revealed unusual rearrangement pathways leading to more stable 6,5-fused pyrimidine (B1678525) structures in the presence of specific reagents like iodine. researchgate.net Investigating whether this compound or its derivatives can undergo similar novel skeletal rearrangements could lead to the discovery of entirely new heterocyclic families.
Photoredox and Electrochemical Synthesis: These modern synthetic techniques offer unique reactivity patterns under mild conditions. Exploring photoredox-catalyzed or electrochemical reactions with this compound could enable transformations that are inaccessible through traditional thermal methods, such as novel coupling or cyclization reactions.
Advanced Derivatization for Specialized Chemical Applications
The 3-hydroxyl group of this compound is a versatile anchor for advanced derivatization, allowing for the systematic modification of the molecule's properties. Future efforts will focus on creating libraries of derivatives tailored for specific high-value applications.
Potential derivatization strategies include:
Ester and Ether Linkages: Conversion of the hydroxyl group to a wide array of esters and ethers can modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. This is a common strategy in medicinal chemistry to optimize drug candidates.
Click Chemistry: The introduction of an azide (B81097) or alkyne handle via the hydroxyl group would enable the use of click chemistry. This would allow for the efficient and modular attachment of various functional moieties, such as reporter tags, polymers, or biomolecules, to create specialized chemical probes or materials.
Bioisosteric Replacement: In a medicinal chemistry context, the hydroxyl group can be replaced with other functional groups that are bioisosteres, such as an amino group (leading to 3-aminoimidazo[1,2-a]pyrimidines) or carboxamides, which have shown potent biological activity in related scaffolds. nih.govnih.gov
Integration with Flow Chemistry and Automation Technologies for Scalable Synthesis
To move from laboratory-scale discovery to practical application, scalable and efficient manufacturing processes are essential. The integration of continuous flow chemistry and automation offers a transformative approach to the synthesis of this compound and its derivatives.
The benefits of this integration include:
Enhanced Safety and Scalability: Flow reactors handle small volumes at any given time, allowing for better temperature control and safer handling of exothermic reactions or unstable intermediates. This enables straightforward scaling by extending the operation time rather than increasing reactor size.
Improved Yield and Purity: Continuous flow systems can offer superior control over reaction parameters (temperature, pressure, stoichiometry, and reaction time), often leading to higher yields, better selectivity, and reduced byproduct formation compared to batch processes. vapourtec.com
Automation and High-Throughput Synthesis: Automated flow platforms can perform multi-step syntheses and purifications without the need for manual isolation of intermediates. researchgate.netnih.gov This technology is ideal for rapidly generating libraries of this compound derivatives for screening and optimization studies. Research has demonstrated that flow synthesis of related 3-aminoimidazo[1,2-α]pyrimidines can dramatically decrease reaction times while improving regioselectivity. vapourtec.com
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Typically longer (hours) vapourtec.com | Dramatically reduced (minutes) vapourtec.com |
| Scalability | Complex, requires larger reactors | Simple, run for longer times |
| Safety | Higher risk with exothermic reactions | Enhanced thermal control, smaller volumes nih.gov |
| Purity/Selectivity | Variable | Often improved due to precise control vapourtec.com |
| Automation | Difficult to fully automate | Readily integrated with automated pumps and purification researchgate.netnih.gov |
Computational-Assisted Design and Virtual Screening of Novel this compound Architectures
In silico methods are indispensable tools in modern chemical research, accelerating the discovery and optimization of new molecules. For this compound, computational chemistry will be crucial for designing novel architectures with tailored properties.
Key computational approaches include:
Virtual Screening: Large virtual libraries of potential this compound derivatives can be rapidly screened against biological targets (e.g., protein active sites) to identify promising candidates for synthesis. nih.gov This approach has been successfully used to expand the hit chemotype for related imidazo[1,2-a]pyridines. researchgate.net
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a target. mdpi.com Docking studies can guide the design of derivatives with enhanced potency and selectivity for a specific biological target, as demonstrated for 3-acyl imidazo[1,2-a]pyrimidines. mdpi.com
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electronic structure, reactivity indices, and spectroscopic signatures. nih.govresearchgate.net This information helps in understanding the fundamental reactivity of the scaffold and in predicting the outcomes of unexplored chemical transformations. These computational studies can also help in designing molecules with specific electronic or optical properties for materials science applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
